Cas no 2137765-18-3 (6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one)

6-Butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one is a heterocyclic compound featuring a fused imidazolidine-pyrimidinone structure. Its unique molecular framework, incorporating both hydroxyl and butyl functional groups, contributes to its potential utility in pharmaceutical and agrochemical applications. The compound's structural rigidity and hydrogen-bonding capability may enhance binding affinity in biological systems, making it a candidate for drug discovery or enzyme inhibition studies. Its synthetic versatility allows for further derivatization, enabling fine-tuning of physicochemical properties. The presence of the butyl chain may influence lipophilicity, potentially improving membrane permeability. This compound serves as a valuable intermediate for researchers exploring novel bioactive molecules with tailored pharmacological or agrochemical profiles.
6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one structure
2137765-18-3 structure
Product Name:6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one
CAS No:2137765-18-3
MF:C10H15N3O2
MW:209.245002031326
CID:6333502
PubChem ID:165741960
Update Time:2025-06-15

6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one Chemical and Physical Properties

Names and Identifiers

    • 6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one
    • EN300-724986
    • 2137765-18-3
    • Inchi: 1S/C10H15N3O2/c1-2-3-4-7-5-11-10-12-6-8(14)13(10)9(7)15/h5,8,14H,2-4,6H2,1H3,(H,11,12)
    • InChI Key: BAFGXXDCNBIGEJ-UHFFFAOYSA-N
    • SMILES: OC1CNC2=NC=C(C(N12)=O)CCCC

Computed Properties

  • Exact Mass: 209.116426730g/mol
  • Monoisotopic Mass: 209.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 64.9Ų

6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-724986-0.05g
6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one
2137765-18-3
0.05g
$1417.0 2023-05-30
Enamine
EN300-724986-0.1g
6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one
2137765-18-3
0.1g
$1484.0 2023-05-30
Enamine
EN300-724986-0.25g
6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one
2137765-18-3
0.25g
$1551.0 2023-05-30
Enamine
EN300-724986-0.5g
6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one
2137765-18-3
0.5g
$1619.0 2023-05-30
Enamine
EN300-724986-1.0g
6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one
2137765-18-3
1g
$1686.0 2023-05-30
Enamine
EN300-724986-2.5g
6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one
2137765-18-3
2.5g
$3304.0 2023-05-30
Enamine
EN300-724986-5.0g
6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one
2137765-18-3
5g
$4890.0 2023-05-30
Enamine
EN300-724986-10.0g
6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one
2137765-18-3
10g
$7250.0 2023-05-30

Additional information on 6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one

Research Briefing on 6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one (CAS: 2137765-18-3)

The compound 6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one (CAS: 2137765-18-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and pharmacological relevance.

Recent studies have highlighted the compound's role as a promising scaffold for drug development, particularly in the context of targeting enzymes involved in inflammatory and metabolic disorders. The imidazolidino-pyrimidinone core of the molecule offers a versatile platform for structural modifications, enabling the optimization of its pharmacokinetic and pharmacodynamic properties. Researchers have employed advanced synthetic strategies, including multi-component reactions and catalytic asymmetric synthesis, to access this compound and its derivatives with high efficiency and enantioselectivity.

In vitro and in vivo evaluations have demonstrated that 6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one exhibits potent inhibitory activity against key enzymes such as phosphodiesterases (PDEs) and kinases, which are implicated in various pathological conditions. Notably, its ability to modulate cyclic nucleotide signaling pathways suggests potential applications in treating cardiovascular diseases and neurodegenerative disorders. Mechanistic studies have further elucidated its binding mode and interactions with target proteins, providing valuable insights for structure-based drug design.

Pharmacokinetic profiling of the compound has revealed favorable absorption and distribution characteristics, along with acceptable metabolic stability in preclinical models. However, challenges related to its solubility and bioavailability have prompted investigations into prodrug strategies and formulation optimization. Collaborative efforts between academia and industry are underway to advance this compound into clinical trials, with a focus on addressing these limitations while maximizing therapeutic efficacy.

In conclusion, 6-butyl-3-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one represents a promising candidate for further development in the pharmaceutical industry. Its multifaceted biological activities and synthetic accessibility position it as a valuable tool for probing disease mechanisms and discovering novel therapeutics. Future research directions may include exploring its potential in combination therapies and expanding its applications to other therapeutic areas.

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.